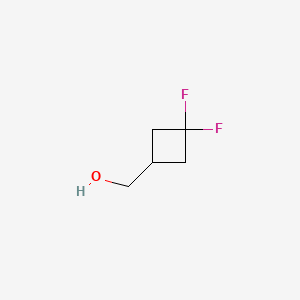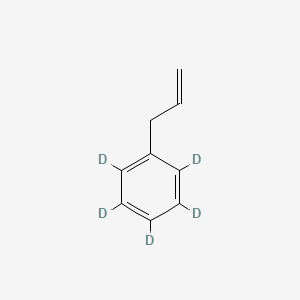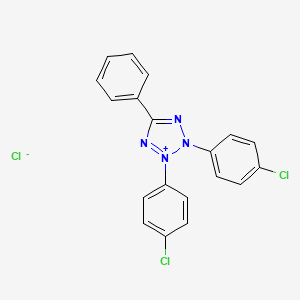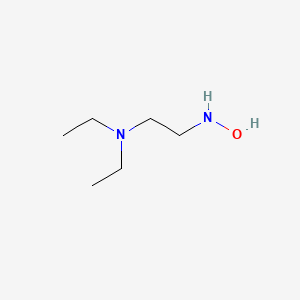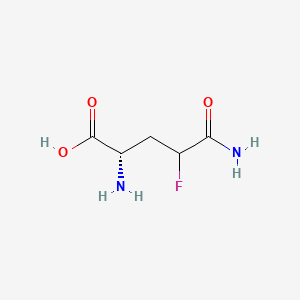
4-Fluoroglutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoroglutamine is a synthetic analog of the naturally occurring amino acid glutamineThe compound is particularly noted for its use as a positron emission tomography (PET) tracer, allowing for the visualization of glutamine metabolism in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroglutamine typically involves the fluorination of glutamine derivatives. One common method includes the use of enantiopure (2S,4R)-4-fluoroglutamine, which is synthesized and validated as a glutamine transport analog in human multiple myeloma cell lines . The radiosynthesis of [18F]this compound involves a two-step automated process using a GE FX-N Pro module. The dried potassium fluoride/18-crown-6 mixture is reacted with a tosylate precursor in acetonitrile at 70°C for 15 minutes .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up processes to accommodate larger quantities. The use of automated synthesis modules ensures high radiochemical purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoroglutamine undergoes various chemical reactions, including substitution and transport reactions. It is actively accumulated by multiple myeloma cells and exhibits strong competition with natural glutamine, indicating shared transporters .
Common Reagents and Conditions: The synthesis and reactions of this compound often involve reagents such as potassium fluoride, 18-crown-6, and tosylate precursors. Reaction conditions typically include temperatures around 70°C and the use of acetonitrile as a solvent .
Major Products: The primary product of these reactions is enantiopure (2S,4R)-4-fluoroglutamine, which is used in various biological and medical applications .
Wissenschaftliche Forschungsanwendungen
4-Fluoroglutamine has a wide range of scientific research applications:
Medical Imaging: It is used as a PET tracer to visualize glutamine metabolism in cancer cells, particularly in multiple myeloma and gliomas
Cancer Metabolism Studies: The compound helps in understanding the metabolic pathways of cancer cells, providing insights into glutamine addiction and its role in tumor growth.
Pharmacokinetic Studies: this compound is used to study the pharmacokinetics of glutamine transport and metabolism in various cancers.
Therapeutic Monitoring: It aids in monitoring the effectiveness of treatments such as glutaminase inhibitors and proteasome inhibitors in reducing tumor glutaminolysis.
Wirkmechanismus
4-Fluoroglutamine acts as a glutamine transport analog, mimicking the natural amino acid’s behavior in biological systems. It is transported into cells via glutamine transporters such as ASCT2 and LAT1. Once inside the cell, it participates in glutamine metabolism, providing a means to study glutamine flux and tumor metabolism .
Vergleich Mit ähnlichen Verbindungen
4-Fluoroglutamine is often compared with other PET tracers and glutamine analogs:
[11C]Methionine: Used for imaging amino acid metabolism in tumors, but has different uptake patterns compared to this compound.
2-Deoxy-2-[18F]fluoro-D-glucose (FDG): Commonly used for imaging glucose metabolism, but this compound provides complementary information on glutamine metabolism.
[18F]Fluorodeoxyglucose (FDG): While FDG is used for glucose metabolism imaging, this compound offers insights into glutamine metabolism, making it unique in its application.
These comparisons highlight the unique ability of this compound to provide specific information on glutamine metabolism, which is crucial for understanding cancer biology and developing targeted therapies.
Eigenschaften
CAS-Nummer |
10056-70-9 |
|---|---|
Molekularformel |
C5H9FN2O3 |
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11) |
InChI-Schlüssel |
PGEYFCBAWGQSGT-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
Kanonische SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
Synonyme |
Glutamine, 4-fluoro- (7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)


